molecular formula C7H7BrClNO3S2 B6600479 (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone CAS No. 2648972-72-7

(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone

Cat. No. B6600479
CAS RN: 2648972-72-7
M. Wt: 332.6 g/mol
InChI Key: DCYVAORKXKYXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromophenyl)[(chlorosulfonyl)imino]methyl-λ6-sulfanone (3-BPCIMS) is a novel synthetic compound that has recently been identified as a potential therapeutic agent for a variety of diseases. 3-BPCIMS has been studied for its ability to act as a prodrug, meaning that it can be converted into an active drug in the body through a series of chemical reactions. Additionally, 3-BPCIMS has also been studied for its potential to act as a therapeutic agent due to its ability to interact with important proteins and enzymes in the body.

Scientific Research Applications

(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has been studied for its potential to act as a prodrug and therapeutic agent. As a prodrug, (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone can be converted into an active drug in the body through a series of chemical reactions. Additionally, (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has also been studied for its ability to interact with important proteins and enzymes in the body, which could lead to therapeutic applications. For example, (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has been studied for its potential to treat cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is still not fully understood. However, it is believed that (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is able to interact with important proteins and enzymes in the body to produce the desired therapeutic effect. For example, (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has been shown to interact with other important proteins and enzymes such as 5-lipoxygenase (5-LOX) and matrix metalloproteinase-9 (MMP-9), which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has been studied for its potential to produce a variety of biochemical and physiological effects. For example, (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the regulation of inflammation. Additionally, (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has been shown to inhibit the activity of MMP-9, which is involved in the regulation of cell migration. (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has also been shown to inhibit the activity of 5-LOX, which is involved in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone for laboratory experiments has several advantages and limitations. One of the main advantages of using (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is its ability to interact with important proteins and enzymes in the body, which could lead to therapeutic applications. Additionally, (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is relatively easy to synthesize and is relatively stable in a variety of solvents, making it suitable for laboratory experiments. However, (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is also susceptible to hydrolysis and oxidation, making it unsuitable for long-term storage.

Future Directions

The potential future directions for (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone research include the development of new prodrugs and therapeutic agents based on (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone. Additionally, further research into the mechanism of action of (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone could lead to the development of new therapeutic agents with improved efficacy. Additionally, further research into the biochemical and physiological effects of (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone could lead to the development of new treatments for a variety of diseases. Finally, further research into the stability of (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone could lead to the development of new formulations that are suitable for long-term storage.

Synthesis Methods

The synthesis of (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is a multi-step process that involves the use of a variety of reagents and solvents. The first step involves the reaction of 3-bromophenyl sulfonyl chloride with a mixture of dimethyl sulfoxide (DMSO) and sodium hydroxide to form a sulfonium salt. This sulfonium salt is then reacted with chlorosulfonyl imino methyl-λ6-sulfanone to form the desired compound. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) and is catalyzed by a tertiary amine such as triethylamine (TEA).

properties

IUPAC Name

N-[(3-bromophenyl)-methyl-oxo-λ6-sulfanylidene]sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO3S2/c1-14(11,10-15(9,12)13)7-4-2-3-6(8)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYVAORKXKYXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NS(=O)(=O)Cl)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)sulfamoyl chloride

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